molecular formula C11H15NO B026343 4-Butylbenzamide CAS No. 107377-07-1

4-Butylbenzamide

Cat. No.: B026343
CAS No.: 107377-07-1
M. Wt: 177.24 g/mol
InChI Key: KFINRIKJBULSTD-UHFFFAOYSA-N
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Description

4-Butylbenzamide is an organic compound with the molecular formula C11H15NO. It is a derivative of benzamide, where the benzene ring is substituted with a butyl group at the para position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butylbenzamide can be synthesized through the direct condensation of 4-butylbenzoic acid and ammonia or an amine. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalytic processes to enhance yield and efficiency. One common method is the use of Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation. This method is considered green and efficient, providing high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Butylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Butylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-butylbenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with protein-arginine deiminase type-4, affecting protein function and cellular processes .

Comparison with Similar Compounds

    Benzamide: The parent compound without the butyl substitution.

    4-Methylbenzamide: A similar compound with a methyl group instead of a butyl group.

    4-Ethylbenzamide: A compound with an ethyl group substitution.

Uniqueness: 4-Butylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The butyl group increases its hydrophobicity and may influence its biological activity compared to other benzamide derivatives .

Properties

IUPAC Name

4-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFINRIKJBULSTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384251
Record name 4-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107377-07-1
Record name 4-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 200 ml of aqueous ammonium hydroxide was added dropwise 35 ml of 4-butylbenzoyl chloride. The resulting mixture was stirred at room temperature for several hours. The white solid was collected by filtration, washed with water, then hexane, and dried in vacuo at 60° C. to give 33.4 g (99% yield) of the desired product, mp 135°-136° C.
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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